4-isonicotinoyl-2,6-dimethylmorpholine
Description
4-Isonicotinoyl-2,6-dimethylmorpholine is a morpholine derivative characterized by a morpholine ring substituted with two methyl groups at the 2 and 6 positions and an isonicotinoyl group (a pyridine-4-carbonyl moiety) at the 4 position.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-7-14(8-10(2)16-9)12(15)11-3-5-13-6-4-11/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMUOLDNTODLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analysis
Substitution Patterns: The isonicotinoyl group in 4-isonicotinoyl-2,6-dimethylmorpholine introduces a planar aromatic system, likely enhancing π-π stacking interactions with biological targets (e.g., enzymes or receptors) compared to alkyl-substituted derivatives like tridemorph or 4-dodecylmorpholine . The cis-2,6-dimethyl configuration (shared with cis-2,6-dimethylmorpholine) imposes steric constraints that influence molecular conformation and binding specificity. For example, cis-isomers exhibit higher antifungal activity than trans-isomers due to optimized spatial interactions with fungal targets .
Biological Activity: Antifungal Activity: While tridemorph and cis-2,6-dimethylmorpholine are established antifungals, the isonicotinoyl substitution in 4-isonicotinoyl-2,6-dimethylmorpholine may shift activity toward nicotinic acetylcholine receptors (nAChRs) or bacterial targets, given the pyridine moiety’s role in ligand-receptor interactions . Neuropharmacological Potential: Analogous compounds like 4-(2-aminoethyl)-cis-2,6-dimethylmorpholine demonstrate neurotransmitter modulation (e.g., dopamine or serotonin pathways). The isonicotinoyl group could similarly interact with CNS targets but with distinct kinetics due to its bulkier substituent .
Chemical Reactivity: The aminoethyl group in 4-(2-aminoethyl)-cis-2,6-dimethylmorpholine enhances nucleophilicity, making it suitable for coupling reactions. In contrast, the isonicotinoyl group may participate in hydrogen bonding or metal coordination, expanding its utility in catalysis or drug design .
Research Findings and Case Studies
Toxicological and Carcinogenicity Studies
- N-Nitroso-2,6-dimethylmorpholine (a nitrosated derivative) was shown to induce pancreatic carcinomas in Syrian hamsters via Ki-ras gene activation. This underscores the importance of substitution patterns in toxicity profiles. The isonicotinoyl group in 4-isonicotinoyl-2,6-dimethylmorpholine may mitigate such risks by altering metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
